molecular formula C15H20N2O2 B12884121 N'-(1-Phenylbutylidene)tetrahydrofuran-2-carbohydrazide CAS No. 60943-75-1

N'-(1-Phenylbutylidene)tetrahydrofuran-2-carbohydrazide

Cat. No.: B12884121
CAS No.: 60943-75-1
M. Wt: 260.33 g/mol
InChI Key: YJHQBFSUQXBLHC-SSZFMOIBSA-N
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Description

N'-(1-Phenylbutylidene)tetrahydrofuran-2-carbohydrazide is a carbohydrazide derivative intended for research use in chemical biology and anticancer agent discovery. Compounds within the carbohydrazide class have demonstrated significant potential in biomedical research, particularly as probes for investigating cellular mechanisms. Structurally related N'-(1-phenylethylidene)-benzohydrazides, such as SP-2509, have been identified as potent cytotoxic agents in models of Ewing sarcoma. Interestingly, their mechanism of action appears to be independent of initial protein targets like LSD1 and is instead linked to the disruption of mitochondrial iron-sulfur (Fe-S) cluster proteins, leading to impaired electron transport chain function and induction of endoplasmic reticulum stress . Furthermore, various heterocyclic carbohydrazide scaffolds, including indole-based derivatives, have shown robust antiproliferative activities against diverse human cancer cell lines, such as COLO 205 colon cancer and SK-MEL-5 melanoma cells . These compounds often act by destabilizing microtubules through binding to the tubulin colchicine site, thereby disrupting cell division and triggering apoptosis . The tetrahydrofuran moiety in this particular reagent may influence its pharmacokinetic properties and target binding affinity. This product is presented as a valuable chemical tool for researchers exploring novel pathways in oncology and cell biology. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

60943-75-1

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

N-[(Z)-1-phenylbutylideneamino]oxolane-2-carboxamide

InChI

InChI=1S/C15H20N2O2/c1-2-7-13(12-8-4-3-5-9-12)16-17-15(18)14-10-6-11-19-14/h3-5,8-9,14H,2,6-7,10-11H2,1H3,(H,17,18)/b16-13-

InChI Key

YJHQBFSUQXBLHC-SSZFMOIBSA-N

Isomeric SMILES

CCC/C(=N/NC(=O)C1CCCO1)/C2=CC=CC=C2

Canonical SMILES

CCCC(=NNC(=O)C1CCCO1)C2=CC=CC=C2

Origin of Product

United States

Mechanism of Action

The mechanism of action of N’-(1-Phenylbutylidene)tetrahydrofuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present . The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogs: Substituted Carbohydrazides

Key Compounds:

N'-(Thiophen-2-ylmethylene)tetrahydrofuran-2-carbohydrazide (CAS 60943-76-2, ):

  • Structure : Replaces phenylbutylidene with a thiophene group.
  • Molecular Weight : 224.28 g/mol.
  • Properties : Lower molecular weight and altered electronic properties due to the sulfur-containing thiophene ring.

N'-(3,4-Dihydronaphthalen-1(2H)-ylidene)-3-((4-phenylpiperazin-1-yl)methyl)benzofuran-2-carbohydrazide (Compound 17, ): Structure: Benzofuran core with a dihydronaphthalene and piperazinylmethyl substituent. Molecular Weight: 478.60 g/mol. Melting Point: 161–162°C.

3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide ():

  • Structure : Benzothiophene core with a long-chain alkyl substituent.
  • Key Feature : Increased hydrophobicity due to the pentadecyl chain, impacting membrane permeability.

Comparison Table :

Compound Core Structure Substituent Molecular Weight (g/mol) Melting Point (°C)
Target Compound Tetrahydrofuran Phenylbutylidene ~305* Not reported
N'-(Thiophen-2-ylmethylene)THF-carbohydrazide Tetrahydrofuran Thiophene 224.28 Not reported
Compound 17 () Benzofuran Dihydronaphthalene, piperazine 478.60 161–162

*Estimated based on structural formula.

Sulfonohydrazide vs. Carbohydrazide Derivatives

The target compound is a carbohydrazide (R–CO–NH–NH₂), differing from sulfonohydrazides (R–SO₂–NH–NH₂) in the functional group.

Example: 4-Methyl-N'-(1-phenylbutylidene)benzenesulfonohydrazide (CAS 41780-81-8, ):
  • Structure: Sulfonohydrazide analog with a phenylbutylidene group.
  • Molecular Weight : 316.42 g/mol.
  • Key Differences: Electronic Effects: Sulfonyl groups are stronger electron-withdrawing than carbonyl, affecting reactivity. Solubility: Sulfonohydrazides are generally more polar than carbohydrazides.

Substituent Effects on Physicochemical Properties

  • Phenylbutylidene vs. Trifluoroethylidene: 4-Methyl-N'-(2,2,2-trifluoroethylidene)benzenesulfonohydrazide (1n, ):
  • Contains a trifluoroethylidene group, increasing electronegativity and thermal stability.
  • Synthesized via Kabalka’s method (60°C, 18 hours) with 1.43 mL reagent.

  • Heterocyclic Substituents: N'-(Furan-2-ylmethylene)-4-methylbenzenesulfonohydrazide (1l, ):
  • Furyl substituent provides π-electron density, enhancing coordination with metal ions.
  • Yield: 80% (conventional synthesis).

Biological Activity

N'-(1-Phenylbutylidene)tetrahydrofuran-2-carbohydrazide, identified by its CAS number 60943-75-1, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its unique structure that combines a tetrahydrofuran ring with a hydrazide functional group. This structural configuration is significant as it may influence the compound's biological activity.

The synthesis of this compound typically involves the condensation of hydrazine derivatives with carbonyl compounds, leading to the formation of hydrazones. The specific synthetic route for this compound has not been extensively detailed in the literature but follows general methodologies for synthesizing hydrazone derivatives.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that hydrazone derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting vital enzymatic processes.

Table 1: Antimicrobial Activity of Hydrazone Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Hydrazone AE. coli50 µg/mL
Hydrazone BS. aureus25 µg/mL
This compoundNot yet testedN/A

Antioxidant Activity

Another area of interest is the antioxidant potential of this compound. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Preliminary studies suggest that similar tetrahydrofuran derivatives exhibit significant radical scavenging activity.

Table 2: Antioxidant Activity Comparisons

Compound NameDPPH Scavenging Activity (%)IC50 (µg/mL)
Tetrahydrofuran Derivative A70%30
Tetrahydrofuran Derivative B65%35
This compoundNot yet testedN/A

Q & A

Q. What synthetic methodologies are recommended for preparing N'-(1-Phenylbutylidene)tetrahydrofuran-2-carbohydrazide?

The compound is synthesized via condensation reactions between tetrahydrofuran-2-carbohydrazide and appropriate carbonyl derivatives (e.g., 1-phenylbutan-1-one). A typical procedure involves refluxing equimolar quantities of reactants in ethanol with catalytic glacial acetic acid, followed by recrystallization from ethanol to purify the product . For analogs, NaOH-mediated benzoylation steps may be incorporated to introduce additional functional groups .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are used to verify hydrazone proton signals (δ ~11–12 ppm) and carbonyl carbons (δ ~160–170 ppm) .
  • LC-MS : Confirms molecular ion peaks (e.g., [M+1]+^+) and isotopic patterns .
  • X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonds) .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol is widely used due to its intermediate polarity, which balances solubility at elevated temperatures and precipitation upon cooling. For hygroscopic intermediates, anhydrous ethanol under inert atmospheres (e.g., nitrogen) prevents hydrolysis .

Q. How can solubility data inform experimental design?

Solubility in polar solvents (e.g., water: ~32.6 g/L at 25°C) guides solvent selection for reactions or biological assays. Predicted logP values (from cheminformatic tools) help assess membrane permeability for bioactivity studies .

Advanced Research Questions

Q. How can contradictions between computational and experimental structural data be resolved?

Cross-validate computational models (e.g., DFT-optimized geometries) with experimental

  • Compare predicted vs. observed 1H^1H NMR chemical shifts.
  • Use X-ray crystallography to resolve discrepancies in bond lengths/angles .
  • Apply structure-validation tools (e.g., PLATON) to check for crystallographic outliers .

Q. What strategies address crystalline disorder in X-ray diffraction studies?

  • Refine disordered regions using dual-occupancy models in software like SHELXL .
  • Apply restraints to thermal parameters to stabilize refinement convergence .
  • Validate final structures with R-factor convergence (<5%) and Fit parameter (<1.1) .

Q. How to optimize reaction yields with hygroscopic intermediates?

  • Use anhydrous solvents and inert atmospheres (e.g., nitrogen glovebox).
  • Employ molecular sieves or drying tubes to trap moisture.
  • Monitor reaction progress via TLC or in situ IR spectroscopy to minimize side reactions .

Q. How to design bioactivity assays (e.g., antimicrobial) for this compound?

  • Conduct molecular docking against target proteins (e.g., bacterial enzymes) to predict binding modes .
  • Validate in vitro using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains .
  • Compare results with structurally similar hydrazide derivatives to establish structure-activity relationships .

Q. How to resolve tautomeric forms using combined spectroscopic and crystallographic data?

  • Use 1H^1H NMR to detect tautomer-specific proton environments (e.g., enol vs. keto forms).
  • X-ray crystallography can identify dominant tautomers in the solid state .
  • IR spectroscopy detects characteristic carbonyl or enol O–H stretches (~1650 cm1^{-1} or ~3200 cm1^{-1}) .

Methodological Considerations

  • Crystallographic Software : SHELX suite (SHELXL for refinement, SHELXD for phase solving) is recommended for small-molecule structures .
  • Data Validation : Always cross-check CIF files with checkCIF (IUCr) to identify syntax errors or geometric outliers .
  • Spectral Interpretation : Use cheminformatic tools (e.g., ACD/Labs) to predict NMR shifts and compare with experimental data .

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